molecular formula C17H13NO4 B4031740 ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE

ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE

Cat. No.: B4031740
M. Wt: 295.29 g/mol
InChI Key: WOKZFJICKMOZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE is a synthetic organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an ethyl carbamate group attached to the anthraquinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE typically involves the reaction of 1-aminoanthraquinone with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to yield the target compound. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the formation of the carbamate intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, reagents, and reaction conditions is critical to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted carbamates. These products can have distinct chemical and biological properties, making them useful in different applications.

Scientific Research Applications

ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. These mechanisms contribute to its antimicrobial, antifungal, and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE is unique due to its ethyl carbamate group, which imparts specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

ethyl N-(9,10-dioxoanthracen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-22-17(21)18-13-9-5-8-12-14(13)16(20)11-7-4-3-6-10(11)15(12)19/h3-9H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKZFJICKMOZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE
Reactant of Route 2
Reactant of Route 2
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE
Reactant of Route 3
Reactant of Route 3
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE
Reactant of Route 4
Reactant of Route 4
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE
Reactant of Route 5
Reactant of Route 5
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE
Reactant of Route 6
Reactant of Route 6
ETHYL N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)CARBAMATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.